

A Comprehensive Technical Guide to 5-Bromo-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2-methylpyridine N-oxide*

Cat. No.: *B189596*

[Get Quote](#)

CAS Number: 31181-64-3

This technical guide provides an in-depth overview of **5-Bromo-2-methylpyridine N-oxide**, a versatile heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document covers the compound's physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in various scientific fields.

Physicochemical and Structural Properties

5-Bromo-2-methylpyridine N-oxide, also known as 2-Methyl-5-bromopyridine N-oxide, is a pyridine derivative featuring a bromine atom at the 5-position and an N-oxide functional group. [1] This N-oxide group enhances the compound's reactivity and solubility in polar solvents, making it a valuable intermediate in synthetic chemistry.[2] The compound typically appears as a primrose yellow solid and should be stored at 0-8°C.[2]

Structural analysis via single-crystal X-ray crystallography reveals that the compound crystallizes in the monoclinic system.[1][3] In the solid state, molecules of **5-Bromo-2-methylpyridine N-oxide** form centrosymmetric dimers linked by intermolecular C-H···O hydrogen bonds, which contribute to the stability of the crystal structure.[3][4]

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	31181-64-3	[1] [2]
Molecular Formula	C ₆ H ₆ BrNO	[2]
Molecular Weight	188.02 g/mol	[1] [2]
Appearance	Primrose yellow solid	[2]
Purity	≥ 98%	[2]

| Storage Conditions | Store at 0-8°C [\[2\]](#) |

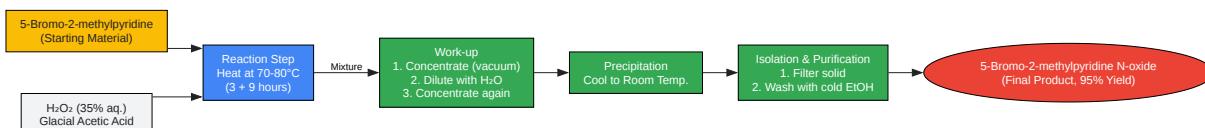
Table 2: Crystallographic Data

Parameter	Value	Reference
Crystal System	Monoclinic	[3]
Space Group	P2 ₁ /n	[1] [3]
a	7.3060 (15) Å	[3]
b	11.351 (2) Å	[3]
c	8.4950 (17) Å	[3]
β	111.01 (3)°	[3]
Volume	657.7 (3) Å ³	[3]

| Z | 4 [\[3\]](#) |

Synthesis, Reactivity, and Experimental Protocols

5-Bromo-2-methylpyridine N-oxide is a key synthetic intermediate. Its N-oxide functionality influences the electronic characteristics of the pyridine ring, making it susceptible to various chemical transformations, including electrophilic aromatic substitution.[\[1\]](#)[\[2\]](#)


A primary application is its use as a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[\[2\]](#) For instance, it can undergo nitration to yield 5-bromo-2-methyl-4-nitropyridine 1-oxide, a valuable building block in drug discovery.[\[5\]](#)

This protocol is adapted from a published crystal structure report and describes the N-oxidation of 5-bromo-2-methylpyridine.[\[3\]](#)

Methodology:

- Suspend 5-bromo-2-methylpyridine (80 g, 462 mmol) in 300 mL of glacial acetic acid.
- Add aqueous hydrogen peroxide (35%) to the suspension.
- Heat the mixture in a water bath at a temperature of 343-353 K (70-80 °C).
- After 3 hours, add an additional 35 mL of 35% hydrogen peroxide solution.
- Maintain the reaction at the same temperature for an additional 9 hours.
- Concentrate the reaction mixture in a vacuum to a volume of approximately 100 mL.
- Dilute the concentrated mixture with 100 mL of water and concentrate again in a vacuum as much as possible.
- Upon cooling to room temperature, a precipitate will form.
- Collect the precipitate by filtration.
- Wash the collected solid with cold ethanol (2 x 50 mL) to afford the final product.

The reported yield for this procedure is 95% (83 g).[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromo-2-methylpyridine N-oxide**.

This protocol details the electrophilic nitration of the title compound to produce 5-bromo-2-methyl-4-nitropyridine 1-oxide.[5]

Methodology:

- Dissolve 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) in sulfuric acid (4 mL) and cool the solution to 0 °C in an ice bath.
- Add fuming nitric acid (3 mL) dropwise to the cooled solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature.
- Heat the mixture to 90 °C and maintain for 2 hours.
- Cool the reaction in an ice bath.
- Slowly adjust the pH to 10 by adding 2 M aqueous sodium carbonate solution.
- Extract the aqueous solution twice with dichloromethane.
- Combine the organic extracts, dry over magnesium sulfate, and concentrate under vacuum to yield the final product.

This procedure reportedly yields 2.54 g (90%) of 5-bromo-2-methyl-4-nitropyridine 1-oxide.[5]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Bromo-2-methylpyridine N-oxide | 31181-64-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-2-methyl-pyridine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Bromo-2-methylpyridine N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189596#5-bromo-2-methylpyridine-n-oxide-cas-number-31181-64-3\]](https://www.benchchem.com/product/b189596#5-bromo-2-methylpyridine-n-oxide-cas-number-31181-64-3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com